molecular formula C14H12F3NO2 B2378022 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline CAS No. 946662-85-7

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B2378022
CAS No.: 946662-85-7
M. Wt: 283.25
InChI Key: UOBWUNYJGDTHBV-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the 3-position and a 3-methoxyphenoxy substituent at the 4-position of the aniline ring. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its discontinued commercial status (as noted by CymitQuimica ) suggests challenges in scalability or niche applicability.

Properties

IUPAC Name

4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(18)7-12(13)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBWUNYJGDTHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the synthesis of the methoxyphenoxy intermediate through the reaction of 3-methoxyphenol with an appropriate halogenated compound under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction. This step often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.

    Coupling with Aniline: The final step involves the coupling of the methoxyphenoxy intermediate with aniline under suitable conditions, such as the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of complex organic molecules.

Synthesis of Heterocycles

This compound is particularly valuable for synthesizing bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles. These heterocycles are crucial in developing active pharmaceutical ingredients (APIs) with therapeutic properties .

Reaction TypeExample ProductsConditions
Nucleophilic SubstitutionQuinolines, BenzotriazolesVaries based on nucleophile
ReductionAminesLithium aluminum hydride in ether
OxidationQuinonesPotassium permanganate

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug discovery and development. Its derivatives have been evaluated for their biological activities, including:

  • Antitumor Activity : Compounds derived from 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells .
  • Antiviral Properties : Research indicates that certain derivatives exhibit antiviral activity, making them candidates for further investigation in antiviral drug development .

Case Study: Antiproliferative Activity

In a study evaluating various substituted anilines, a derivative of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline was found to inhibit tubulin polymerization more effectively than established drugs, indicating its potential as a lead compound for new anticancer therapies .

Agricultural Applications

The compound is also utilized in the synthesis of pesticides. Specifically, it acts as an intermediate in producing trifluoromethyl-containing phthalic acid diamides, which are effective against a range of agricultural pests .

Pesticide Development

The synthesis of these compounds involves straightforward reactions using 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline as a precursor:

Pesticide ClassActive IngredientsApplication Area
Phthalic Acid DiamidesTrifluoromethyl derivativesCrop protection

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenoxy group can interact with various enzymes and receptors, modulating their activity. The aniline moiety may also contribute to the compound’s overall biological activity by forming hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 3-(Trifluoromethyl)aniline: The simplest analogue lacks the 4-position phenoxy group. It has a pKa of 3.49 , making it less acidic than its 4-CF₃ counterpart (pKa = 2.75 ), which influences solubility and reactivity.
  • 4-Methoxy-3-(trifluoromethyl)aniline: Replacing the phenoxy group with a methoxy (-OCH₃) group alters electronic density. A single-crystal X-ray study confirms planar geometry, with intermolecular hydrogen bonding influencing crystallinity .
  • 4-Nitro-3-(trifluoromethyl)aniline : The nitro group enhances electrophilicity, facilitating reactions like reduction to amines. Synthesis via acetyl protection avoids positional isomer impurities .

Physicochemical Properties

Compound pKa Key Applications References
3-(Trifluoromethyl)aniline 3.49 Intermediate for agrochemicals
4-(Trifluoromethyl)aniline 2.75 Anticancer agents, polymer synthesis
4-Methoxy-3-(trifluoromethyl)aniline N/A Crystallography studies
4-(3-Methoxyphenoxy)-3-CF₃-aniline N/A Discontinued (potential niche uses)

Biological Activity

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H12F3NO2\text{C}_{14}\text{H}_{12}\text{F}_3\text{NO}_2 and a molecular weight of 283.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article will explore its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethyl group and a methoxyphenoxy moiety, which contribute significantly to its chemical behavior and biological activity. The structural formula can be represented as follows:

4 3 Methoxyphenoxy 3 trifluoromethyl aniline\text{4 3 Methoxyphenoxy 3 trifluoromethyl aniline}

Biological Activity

1. Antimicrobial Activity

Preliminary studies have indicated that 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline may possess antimicrobial properties. The compound's efficacy against various microbial strains is currently under investigation, suggesting potential applications in treating infections .

2. Inhibition of Biological Targets

Research has shown that this compound interacts with several biological targets, which may lead to significant therapeutic effects. For instance, studies on structurally similar compounds indicate that modifications in substituent positions can enhance biological activity .

Comparative Analysis with Related Compounds

To understand the unique aspects of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline, a comparative analysis with similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
4-(4-Methoxyphenoxy)-3-(trifluoromethyl)anilineSimilar trifluoromethyl and methoxy groupsDifferent substitution pattern on the aromatic ring
4-(2-Methoxyphenoxy)-3-(trifluoromethyl)anilineContains a methoxy group at a different positionVariability in biological activity
4-(3-Methylbutoxy)-3-(trifluoromethyl)anilineMethylbutoxy instead of methoxyAltered hydrophobic properties affecting solubility

This table highlights how variations in substituent positions can significantly impact the biological behavior of these compounds.

Case Studies and Research Findings

Case Study 1: Anticancer Potential

In a study investigating the anticancer properties of diarylamine derivatives, it was found that compounds similar to 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline showed significant inhibition of cancer cell proliferation, particularly against breast cancer cell lines such as MCF-7 . The mechanism of action appears to involve modulation of ion channels that are overexpressed in cancer cells.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds demonstrated that certain structural modifications could enhance activity against specific pathogens . This suggests that further exploration into the structure-activity relationship could yield potent antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. A common approach is reacting 3-methoxyphenol with a halogenated precursor (e.g., 2-chloro-5-nitrobenzotrifluoride), followed by reduction of the nitro group to an amine. Key parameters include:

  • Catalyst : CuI or Pd-based catalysts for coupling reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Temperature : 80–120°C for 12–24 hours to achieve >70% yield.

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Purity (HPLC)Reference
Ullmann CouplingCuI6895%
Nucleophilic SubstitutionK₂CO₃7592%

Q. How is 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline characterized spectroscopically?

Methodological Answer:

  • NMR : 1^1H NMR (400 MHz, CDCl₃) shows signals at δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy), and δ 6.5 ppm (amine protons). 19^{19}F NMR confirms the trifluoromethyl group at δ -62 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) at m/z 298.1 .
  • HPLC : Retention time ~8.3 minutes (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles (LD₅₀ > 2000 mg/kg in rodents) .
  • Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). The trifluoromethyl group shows high affinity for hydrophobic pockets in enzymes like cytochrome P450 or tubulin .
  • MD Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) with GROMACS. The methoxyphenoxy group stabilizes π-π stacking in active sites .

Q. Table 2: Predicted Binding Affinities

Target ProteinBinding Energy (kcal/mol)Reference
Tubulin (α/β dimer)-9.2
CYP3A4-8.7

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and assay conditions (pH, temperature).
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., oxidized aniline derivatives) that may alter activity .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers. For example, IC₅₀ discrepancies >50% may stem from impurities .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro studies?

Methodological Answer:

  • pH Adjustment : Maintain pH 6.5–7.5 (PBS buffer) to prevent amine protonation or hydrolysis of the methoxy group .
  • Antioxidants : Add 0.1% ascorbic acid to inhibit oxidation (t₁/₂ increases from 4 to 24 hours) .
  • Lyophilization : Pre-formulate with trehalose (1:1 w/w) for long-term storage without degradation .

Q. How does the compound’s structure influence its pharmacokinetic properties?

Methodological Answer:

  • LogP : Calculated LogP = 3.1 (via ChemDraw) indicates moderate lipophilicity, enhancing membrane permeability but requiring formulation tweaks for solubility .
  • Metabolic Sites : The methoxy group undergoes demethylation (CYP450-mediated), while the trifluoromethyl group resists metabolism, prolonging half-life .

Q. What advanced techniques validate interactions with biological targets?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to tubulin with a KD of 1.2 μM .
  • Cryo-EM : Resolve compound-bound tubulin structures at 3.2 Å resolution to map interaction sites .

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